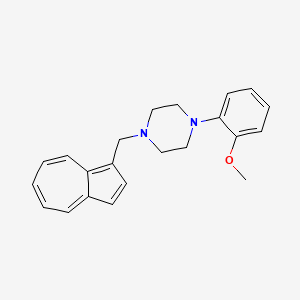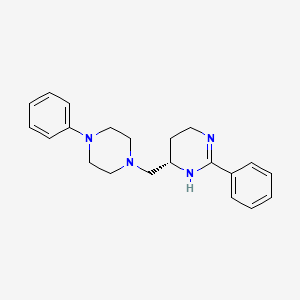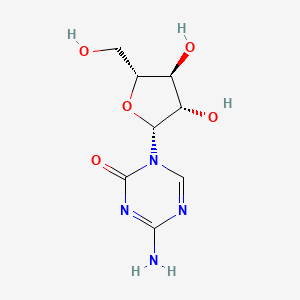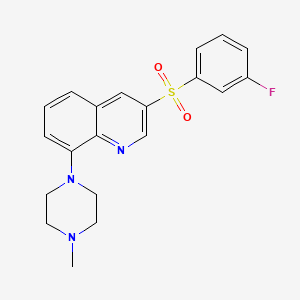
3-(3-fluorophenyl)sulfonyl-8-(4-methylpiperazin-1-yl)quinoline
Overview
Description
GSK215083 is a quinoline-based compound that acts as an antagonist for the serotonin 5-hydroxytryptamine-6 receptor. It is primarily used as a positron emission tomography radioligand to allow in vivo imaging of serotonin 5-hydroxytryptamine-6 receptor distribution. This compound has shown potential therapeutic applications in the treatment of cognitive impairments and neurodegenerative diseases such as Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GSK215083 involves the radiolabeling of the compound with carbon-11 via methylation. This process is based on in vitro data that identified GSK215083 as a promising candidate for radiolabeling . The compound is synthesized by introducing a carbon-11 isotope into the molecular structure, which allows it to be used as a radioligand for positron emission tomography imaging .
Industrial Production Methods
Industrial production of GSK215083 follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle radioactive materials and ensure the safety and purity of the final product. The production process is carefully monitored to maintain the integrity of the radiolabeling and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
GSK215083 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: GSK215083 can be reduced using common reducing agents to yield different reduced forms.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce different quinoline-based compounds .
Scientific Research Applications
GSK215083 has several scientific research applications, including:
Mechanism of Action
GSK215083 exerts its effects by antagonizing the serotonin 5-hydroxytryptamine-6 receptor. This receptor is a seven-transmembrane receptor expressed in the central nervous system, where serotonin acts to regulate several biological processes. The compound binds to the serotonin 5-hydroxytryptamine-6 receptor in the striatum and the serotonin 5-hydroxytryptamine-2A receptor in the frontal cortex . By blocking these receptors, GSK215083 can modulate serotonin signaling and potentially improve cognitive function .
Comparison with Similar Compounds
Similar Compounds
Ketanserin: A selective serotonin 5-hydroxytryptamine-2A receptor antagonist used in pharmacological studies.
Uniqueness
GSK215083 is unique in its dual binding affinity for both the serotonin 5-hydroxytryptamine-6 receptor and the serotonin 5-hydroxytryptamine-2A receptor. This dual affinity allows it to be used as a versatile radioligand for positron emission tomography imaging and provides a broader understanding of serotonin receptor distribution and function in the brain .
Properties
CAS No. |
607742-80-3 |
|---|---|
Molecular Formula |
C20H20FN3O2S |
Molecular Weight |
385.5 g/mol |
IUPAC Name |
4-(3-fluorophenyl)sulfonyl-8-(4-methylpiperazin-1-yl)quinoline |
InChI |
InChI=1S/C20H20FN3O2S/c1-23-10-12-24(13-11-23)18-7-3-6-17-19(8-9-22-20(17)18)27(25,26)16-5-2-4-15(21)14-16/h2-9,14H,10-13H2,1H3 |
InChI Key |
XVIUHTAVQLTUGA-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2=CC=CC3=CC(=CN=C32)S(=O)(=O)C4=CC=CC(=C4)F |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC3=C(C=CN=C32)S(=O)(=O)C4=CC=CC(=C4)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GSK-215083; GSK 215083; GSK215083; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



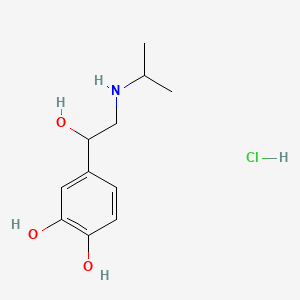
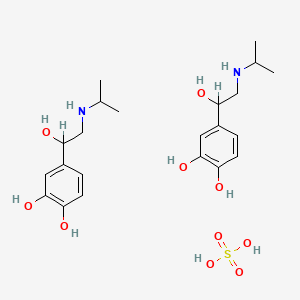

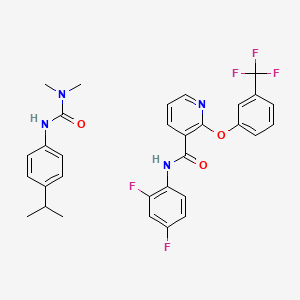
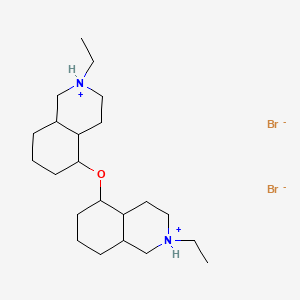
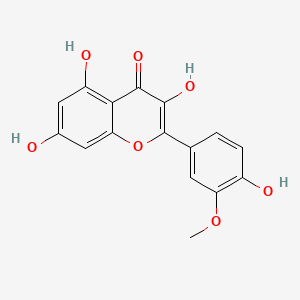
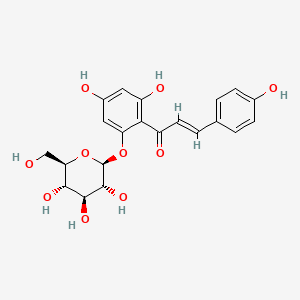
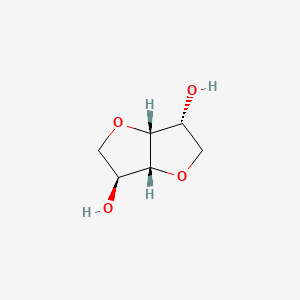
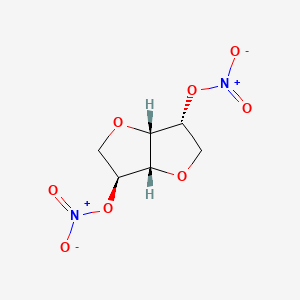
![3-[4-(4-Chlorophenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine](/img/structure/B1672299.png)
